1-(4-ethoxyphenyl)-N-methylethanamine
Description
Structural Classification and Nomenclature of Related Phenethylamine (B48288) Derivatives
The systematic classification of phenethylamine derivatives depends on the position and nature of the substituents on the core structure. wikipedia.org The parent compound, phenethylamine, has a simple phenyl ring, a two-carbon (ethyl) chain, and a primary amine (NH₂) group. wikipedia.org Modifications can occur at several key positions:
The Phenyl Ring: Substituents can be attached to the benzene (B151609) ring, typically numbered from position 2 to 6.
The Sidechain: The two carbons between the phenyl ring and the amine are designated alpha (α) and beta (β), with the α-carbon being adjacent to the amino group.
The Amino Group: The nitrogen atom (N) can be substituted with alkyl groups, forming secondary or tertiary amines. wikipedia.org
1-(4-ethoxyphenyl)-N-methylethanamine's name precisely describes its structure:
"ethanamine" : Refers to the two-carbon chain with an amine group.
"1-(...)" : Indicates that a substituent is attached to the first carbon of the ethyl chain (the α-carbon).
"N-methyl..." : Signifies that a methyl group is attached to the nitrogen atom of the amine, making it a secondary amine.
"(4-ethoxyphenyl)" : Describes the substituent attached to the α-carbon. It is a phenyl group with an ethoxy group (-O-CH₂CH₃) at the 4-position (para position) of the ring.
Because it has a methyl group at the alpha position of the ethyl sidechain, it is structurally a substituted amphetamine. wikipedia.org
| Compound Name | Phenyl Ring Substitution (Position 4) | Alpha (α) Carbon Substitution | Nitrogen (N) Substitution |
|---|---|---|---|
| Phenethylamine | -H | -H | -H, -H (Primary Amine) |
| Amphetamine | -H | -CH₃ | -H, -H (Primary Amine) |
| This compound | -OCH₂CH₃ (Ethoxy) | -CH₃ | -CH₃, -H (Secondary Amine) |
| Para-Methoxyamphetamine (PMA) | -OCH₃ (Methoxy) | -CH₃ | -H, -H (Primary Amine) |
Historical Perspective on Research into Ethoxyphenyl-Substituted Amine Scaffolds
The history of research into phenethylamines dates back over a century, with the parent compound being synthesized as early as 1909. acs.org The broad class of phenethylamines gained significant attention with the work of pharmacologist Alexander Shulgin, who synthesized and documented hundreds of derivatives from the 1970s through the 1990s, particularly focusing on compounds with psychoactive properties. unodc.org
Research into amine scaffolds with alkoxy substitutions on the phenyl ring—such as methoxy (B1213986) or ethoxy groups—has been a consistent theme. The substitution pattern is known to significantly influence a compound's interaction with biological targets. For example, para-methoxyamphetamine (PMA), which has a methoxy group at the 4-position, has been documented in scientific literature. The presence of an ethoxy group, as seen in the subject compound, represents a logical extension of this research, exploring how a slightly larger alkoxy group affects the molecule's properties. More recently, the ethoxyphenyl moiety has been incorporated into the design of medicinal compounds, such as in the development of derivatives of Tamsulosin, an α1-adrenergic receptor antagonist, to explore new therapeutic targets. acs.org
Overview of Academic Research Trajectories for Similar Chemical Compounds and Their Analogues
Academic research into substituted phenethylamines is vast and covers multiple disciplines, including medicinal chemistry, pharmacology, and neuroscience. mdpi.com The primary goal is often to understand structure-activity relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. nih.gov
Key research trajectories for analogous compounds include:
Receptor Binding and Functional Assays: A significant portion of research focuses on how these molecules interact with various receptors in the central nervous system. mdpi.com This includes monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), as well as various adrenergic, dopaminergic, and serotonergic receptors (e.g., 5-HT₂A). mdpi.comnih.gov For instance, N-benzylphenethylamines (NBOMes) are known for their high affinity for the 5-HT₂A receptor subtype. mdpi.com
Medicinal Chemistry and Drug Discovery: The phenethylamine scaffold is present in numerous endogenous compounds like dopamine and norepinephrine and is a foundational structure in drug development. wikipedia.orgnih.gov Researchers have developed phenethylamine derivatives as antidepressants (e.g., phenelzine), appetite suppressants (e.g., phentermine), and bronchodilators (e.g., pseudoephedrine). wikipedia.orgwikipedia.org
Behavioral Pharmacology: Preclinical studies, often using animal models, investigate the behavioral effects of phenethylamine analogues. For example, research has examined the reinforcing effects of compounds like β-methylphenethylamine (BMPEA) and N,α-diethylphenethylamine (DEPEA) to understand their potential for repeated self-administration. nih.govnih.gov
The research trajectory for a novel compound like this compound would likely begin with in vitro receptor binding assays to determine its pharmacological profile, followed by in vivo studies to characterize its effects.
| Research Trajectory | Description | Example Analogues Studied |
|---|---|---|
| Medicinal Chemistry | Synthesis and modification of phenethylamine structures to develop therapeutic agents for various conditions. mdpi.com | Phenelzine, Phentermine, Fenfluramine wikipedia.orgdrugbank.com |
| Receptor Pharmacology | Investigating the binding affinity and functional activity of compounds at specific neurological receptors (e.g., 5-HT, Dopamine, Adrenergic). nih.gov | NBOMes, 2C-B, DOM mdpi.comresearchgate.net |
| Behavioral Studies | Using preclinical models to assess the effects of compounds on behavior, such as locomotor activity and reinforcement. nih.gov | Amphetamine, BMPEA, DEPEA nih.govnih.gov |
| Structure-Activity Relationship (SAR) | Systematically altering the chemical structure to determine how specific functional groups influence biological activity. nih.gov | Amphetamine derivatives, Cathinone derivatives nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-7-5-10(6-8-11)9(2)12-3/h5-9,12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTFABGAXGIWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389422 | |
| Record name | 1-(4-ethoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842955-24-2 | |
| Record name | 1-(4-ethoxyphenyl)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Chemistry and Chemical Transformations of 1 4 Ethoxyphenyl N Methylethanamine and Analogues
Established Synthetic Pathways for Ethoxyphenyl-Substituted Ethanamines
The most common and well-established method for synthesizing 1-(4-ethoxyphenyl)-N-methylethanamine and related structures is through reductive amination. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the target amine.
Precursor Identification and Sourcing
The synthesis of this compound via reductive amination begins with the selection of appropriate precursors. The primary starting materials for this pathway are:
4-ethoxybenzaldehyde (B43997): This aromatic aldehyde serves as the carbonyl component, providing the ethoxyphenyl backbone of the final molecule.
N-methylethanamine (Ethylamine, N-methyl-): This primary amine provides the nitrogen and the N-methyl group of the target compound.
An alternative precursor for related syntheses is 4'-ethoxyacetophenone, a ketone that can also undergo reductive amination to yield the corresponding amine. nist.gov These precursors are generally available from commercial chemical suppliers.
Reductive Amination Methodologies
Reductive amination is a cornerstone of amine synthesis due to its efficiency and versatility. ucla.edu The process occurs in two main stages: the formation of a Schiff base followed by its reduction.
The initial step is the condensation reaction between 4-ethoxybenzaldehyde and N-methylethanamine. This reaction forms an unstable imine intermediate, also known as a Schiff base, characterized by a carbon-nitrogen double bond (C=N). ukm.myscichemj.org
The formation of the Schiff base is a reversible reaction, often catalyzed by a trace amount of acid. youtube.com To drive the reaction toward the product, water, which is formed as a byproduct, is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. google.com
Optimization of reaction conditions is crucial for maximizing the yield. Studies on analogous Schiff base syntheses, such as the reaction between 4-ethoxybenzaldehyde and 2-aminopyridine, have shown that the choice of solvent and temperature significantly impacts the outcome. For example, refluxing in ethanol (B145695) has been demonstrated to produce high yields. researchgate.net
Table 1: Factors Influencing Schiff Base Formation
| Parameter | Description | Impact on Reaction |
|---|---|---|
| Solvent | The medium in which the reaction occurs. Ethanol is commonly used. researchgate.net | Affects solubility of reactants and can influence reaction rate. |
| Temperature | Reactions are often heated to reflux to increase the rate of reaction. researchgate.net | Higher temperatures accelerate the reaction but can also lead to side products if not controlled. |
| Catalyst | A trace amount of acid is often used to catalyze the initial addition of the amine to the carbonyl. youtube.com | Speeds up the formation of the carbinolamine intermediate. |
| Water Removal | Removal of the water byproduct (e.g., using a Dean-Stark trap) shifts the equilibrium towards the imine product. google.com | Crucial for achieving high yields in reversible condensation reactions. |
Once the imine (or its protonated form, the iminium ion) is formed, it is reduced to the final secondary amine. A variety of reducing agents can be employed for this step, each with specific characteristics. The choice of reagent is critical as it must selectively reduce the imine in the presence of the starting aldehyde.
Sodium Borohydride (NaBH₄): A common and relatively mild reducing agent. However, it can also reduce the starting aldehyde, so the reaction is often performed in a stepwise manner. youtube.com
Sodium Cyanoborohydride (NaBH₃CN): A key reagent in reductive amination, it is less reactive than sodium borohydride. youtube.com Its selectivity allows it to be present in the reaction mixture from the beginning (a one-pot reaction), as it preferentially reduces the protonated iminium ion intermediate over the starting ketone or aldehyde. youtube.comyoutube.com The reaction is typically run under mildly acidic conditions (pH 4-5) to facilitate iminium ion formation. youtube.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. youtube.comchemicalbook.com This is a powerful reduction method often used in industrial-scale synthesis. google.com
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Key Characteristics |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones; often used in a two-step process. youtube.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions; allows for one-pot reactions. youtube.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often preferred for its less toxic byproducts compared to NaBH₃CN. ucla.edu |
| Catalytic Hydrogenation | H₂/Pd/C | Highly effective and clean (byproduct is water), but requires specialized equipment for handling hydrogen gas. youtube.comchemicalbook.com |
Alternative Synthetic Routes and Method Development
Beyond the standard reductive amination of aldehydes, other synthetic strategies have been developed for structurally similar compounds, which could be adapted for this compound.
One patented method for a methoxy (B1213986) analogue involves the reaction of 4-methoxyacetophenone with a chiral amine in the presence of a catalyst like p-toluenesulfonic acid, followed by catalytic reduction with Pd/C. google.com This diastereoselective approach is particularly useful for producing specific stereoisomers.
Another alternative is the Leuckart-Wallach reaction, a classic method that uses formic acid or a derivative (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the source of the amino group. However, this method often requires high temperatures and can result in lower yields compared to modern reductive amination techniques.
More recent developments include nickel-catalyzed reductive coupling reactions, which can form tertiary amines from aldehydes, secondary amines, and organic electrophiles in a single step. ucla.edu
Chemical Reactions and Derivatization Studies
The secondary amine functional group in this compound is the primary site of its chemical reactivity. It can undergo various reactions, particularly derivatization reactions that are often used to enhance its detectability and improve chromatographic properties for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS). jfda-online.com
Derivatization typically involves converting the amine into a less polar and more volatile compound. jfda-online.com Common derivatization reactions include:
Acylation: The amine can be acylated by reacting it with an acylating agent, such as a perfluoroacyl anhydride (B1165640) (e.g., trifluoroacetic anhydride, TFAA) or a perfluoroacylimidazole (e.g., trifluoroacetylimidazole, TFAI). psu.edu This reaction forms a stable amide derivative.
Silylation: Reaction with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amine, although this is more common for primary amines and hydroxyl groups.
These derivatization procedures are crucial in analytical chemistry for the unambiguous identification and quantification of amines in complex matrices. jfda-online.com
Table 3: Common Derivatizing Agents for Amines
| Reagent Class | Example Reagent | Functional Group Targeted | Purpose |
|---|---|---|---|
| Perfluoroacyl Anhydrides | Pentafluoropropionic anhydride (PFPA) | Primary and Secondary Amines | Increases volatility and sensitivity for GC-MS analysis. jfda-online.com |
| Perfluoroacylimidazoles | Heptafluorobutyrylimidazole (HFBI) | Primary and Secondary Amines, Hydroxyls | Forms stable derivatives with relatively inert byproducts. psu.edu |
Oxidation Reactions and Characterization of Products (e.g., 4-ethoxybenzaldehyde, 4-ethoxybenzoic acid)
While direct oxidation studies on this compound are not extensively detailed in the provided literature, the oxidation of the ethylamine (B1201723) side chain and the ethoxy-substituted benzene (B151609) ring can be predicted based on established chemical principles. Oxidation would likely target the benzylic carbon and the nitrogen atom, potentially leading to cleavage of the side chain to form key intermediates like 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.
4-Ethoxybenzaldehyde is a significant product that could arise from the oxidative cleavage of the C-N bond. It is a versatile aromatic aldehyde used as an intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. chemimpex.com Its synthesis is more commonly achieved through the ethylation of p-hydroxybenzaldehyde. chemicalbook.com
4-Ethoxybenzoic acid represents a further oxidation state of the aromatic moiety. It can be synthesized through various routes, including the Williamson ether synthesis from methyl 4-hydroxybenzoate (B8730719) followed by hydrolysis, or via oxidation of 4-ethoxybenzaldehyde. This compound serves as a precursor in the synthesis of more complex molecules, including liquid crystals and biologically active compounds. nih.gov
Characterization of Oxidation Products: The identification of these oxidation products relies on standard spectroscopic techniques.
4-Ethoxybenzaldehyde: Characterization is typically performed using NMR and IR spectroscopy. In ¹H NMR, distinctive signals include a singlet for the aldehydic proton around 9.9 ppm and signals for the ethyl group and the di-substituted aromatic ring. allfordrugs.com The IR spectrum shows a characteristic carbonyl (C=O) stretch for the aldehyde at approximately 1697 cm⁻¹. allfordrugs.com
4-Ethoxybenzoic acid: This compound is characterized by the presence of a carboxylic acid group. Its IR spectrum would show a broad O-H stretch and a C=O stretch. The molecular formula is C₉H₁₀O₃ and it has a molecular weight of 166.17 g/mol . nih.gov
Table 1: Spectroscopic Data for Potential Oxidation Products
| Compound | Technique | Key Characteristics | Reference |
|---|---|---|---|
| 4-Ethoxybenzaldehyde | ¹H NMR | Aldehyde proton (singlet) at ~9.9 ppm; signals for ethyl group and di-substituted aromatic ring (7-8 ppm). | allfordrugs.com |
| IR | Carbonyl (C=O) stretch at ~1697 cm⁻¹. | allfordrugs.com | |
| 4-Ethoxybenzoic Acid | Molecular Formula | C₉H₁₀O₃ | nih.gov |
| Molecular Weight | 166.17 g/mol | nih.gov |
Reduction Reactions and Characterization of Products (e.g., N,N-dimethylethanamine derivatives)
Reduction reactions involving this compound primarily focus on the modification of the amine group. A key transformation is the conversion to its N,N-dimethyl analogue, N,N-dimethyl-1-(4-ethoxyphenyl)ethanamine. This can be achieved through reductive amination of a corresponding ketone or aldehyde with dimethylamine, or through the reduction of an amide precursor.
For instance, a common synthetic strategy for analogous N,N-dimethylphenethylamines involves the conversion of a carboxylic acid derivative to an amide, followed by reduction. researchgate.net The synthesis of N,N-dimethyl-p-phenylenediamine, for example, can be achieved by the reduction of N,N-dimethyl-4-nitroaniline using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Another method involves the reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid. prepchem.com These methods highlight potential pathways for the synthesis of the N,N-dimethyl derivative from a suitable precursor.
Characterization of N,N-dimethylethanamine derivatives: The resulting tertiary amines are characterized by spectroscopic methods. The introduction of a second methyl group on the nitrogen atom leads to distinct changes in the NMR and mass spectra.
¹H NMR: The N-methyl groups would appear as a singlet, integrating to six protons.
Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), tertiary amines like N,N-dimethylphenethylamines typically show a characteristic base peak resulting from cleavage of the bond beta to the nitrogen atom. For a compound like 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine, the base peak is observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. researchgate.net A similar fragmentation pattern would be expected for N,N-dimethyl-1-(4-ethoxyphenyl)ethanamine.
Substitution Reactions on Aromatic and Amine Moieties
Amine Moiety: The secondary amine in this compound is nucleophilic and can undergo further N-alkylation with various alkylating agents to form tertiary amines. chemrxiv.org The synthesis of N-monoalkylated amines can be challenging due to the potential for dialkylation. chemrxiv.org To achieve selective mono-alkylation, protecting group strategies are often employed. For example, protecting the amine with a Boc group allows for functionalization at another site, followed by deprotection. chemrxiv.org Catalytic N-alkylation of amines using alcohols is another important industrial process, often utilizing heterogeneous catalysts. researchgate.net
Aromatic Moiety: The ethoxy group on the phenyl ring is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to its electron-donating nature. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho to the ethoxy group (positions 3 and 5), as the para position is already substituted. In contrast, nucleophilic aromatic substitution (SNAAr) reactions require electron-withdrawing groups on the aromatic ring and are less likely to occur unless the ring is modified with such groups. nih.gov
Scalability and Process Chemistry Considerations for Preparative Synthesis
The large-scale synthesis of this compound and its derivatives requires careful consideration of reaction conditions to ensure high yield, purity, and cost-effectiveness.
Optimization of Reaction Parameters for Yield and Purity
The preparative synthesis of phenethylamine (B48288) derivatives often involves reductive amination of a corresponding ketone. prepchem.com For chiral amines, such as the analogue (S)-(-)-1-(4-methoxyphenyl)ethylamine, process development focuses on avoiding hazardous reagents, expensive chiral catalysts, and complex purification steps like silica (B1680970) gel chromatography. google.com
Key parameters for optimization include:
Catalyst: The choice of catalyst is crucial for hydrogenation or reductive amination steps. Catalysts like Pd/C or Pt/C are commonly used. google.comgoogle.com
Solvent: The solvent can influence reaction rates and selectivity. Solvents such as methanol, ethanol, or ethyl acetate (B1210297) are frequently employed in hydrogenation reactions. google.comchemicalbook.com
Temperature and Pressure: These parameters are optimized to maximize conversion while minimizing side product formation. For example, in a Pd/C catalyzed hydrogenation, the reaction might be run at 35-40°C under hydrogen pressure. google.com
Purification: On a large scale, crystallization is preferred over chromatography for purification. The formation of a salt (e.g., with p-toluenesulfonic acid) can facilitate the isolation and purification of the final amine product with high purity. google.com
Table 2: Example of Optimized Reaction Step for a Related Analogue
| Reaction Step | Reactants/Catalyst | Solvent | Conditions | Outcome | Reference |
|---|---|---|---|---|---|
| Catalytic Reduction of Imine Intermediate | Imine from 4-methoxyacetophenone, 10% Pd/C | Ethyl Acetate | 35-40°C, H₂ atmosphere, 10-12 hrs | Crude amine product, purified via PTSA salt formation. | google.com |
| Reductive Amination | 4'-methoxyacetophenone, Ammonium acetate, Sodium cyanoborohydride | Methanol | Ambient temperature, 20 hrs | Yields 2-(4-methoxyphenyl)-1-methylethylamine. | prepchem.com |
Implementation of Continuous Flow Methodologies in Research Synthesis
Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering significant advantages over traditional batch processing, especially for scaling up reactions. thieme.de These advantages include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents or intermediates, and potential for automation and optimization. thieme.denih.gov
The synthesis of pharmaceutical ingredients and their intermediates is increasingly being adapted to flow processes. nih.gov For reactions involving phenethylamine derivatives, flow chemistry can be particularly beneficial.
Hydrogenation: Catalytic hydrogenations can be performed in packed-bed reactors (PBRs) where a solution of the substrate is passed through a cartridge containing a heterogeneous catalyst (e.g., Pt/C or Pd/C). mdpi.com This setup allows for efficient catalyst use and easy separation of the product from the catalyst.
Multi-step Synthesis: Flow systems enable the integration of multiple reaction steps, extractions, and purifications into a single, continuous process. thieme.de For example, a two-step synthesis of a liquid crystal intermediate was performed in a microreactor with a 72.8% reduction in reaction time and a 10% increase in yield compared to a batch reactor. doi.org
Reaction Optimization: Flow reactors are ideal for rapid optimization of reaction conditions. By varying flow rates and temperatures, a large number of experiments can be conducted in a short period to identify the optimal parameters for yield and purity. mdpi.comnih.gov
The implementation of continuous flow for the synthesis of this compound could involve the reductive amination of 4-ethoxyacetophenone in a flow reactor, potentially leading to higher efficiency, better process control, and easier scalability compared to batch methods. researchgate.net
Preclinical Pharmacological Investigations and Receptor Interactions
Neurotransmitter System Modulation
Serotonin (B10506) Pathway Interactions
1-(4-ethoxyphenyl)-N-methylethanamine primarily functions as a serotonin-norepinephrine releasing agent (SNRA). wikipedia.org This mechanism involves the reversal of monoamine transporters, leading to an increased efflux of serotonin and norepinephrine (B1679862) from presynaptic neurons into the synaptic cleft. wikipedia.org The compound's interaction with the serotonin system is a key aspect of its pharmacological activity.
Studies using rat brain synaptosomes have quantified the compound's ability to induce monoamine release. The (S)-enantiomer of PMMA is a potent serotonin releaser, with an EC₅₀ value of 41 nM. wikipedia.org The (R)-enantiomer also induces serotonin release, although with lower potency (EC₅₀ = 134 nM). wikipedia.org In vivo studies in rodents have confirmed that PMMA strongly increases brain serotonin levels. wikipedia.org While it is a potent serotonin releaser, its direct interaction with postsynaptic serotonin receptors, such as the 5-HT2A receptor, appears to be limited. Research indicates a very low affinity for the 5-HT2A receptor. wikipedia.org This suggests that the primary serotonergic effects are mediated through transporter-dependent release rather than direct receptor agonism.
Dopamine (B1211576) Pathway Interactions
The engagement of this compound with the dopamine system is less pronounced compared to its effects on serotonin and norepinephrine. wikipedia.org While it does induce dopamine release, its potency in this regard is significantly weaker. The EC₅₀ value for dopamine release for the (S)-enantiomer is 1,000 nM, and for the (R)-enantiomer, it is 1,600 nM. wikipedia.org In vivo studies in rodents have shown that PMMA only weakly increases brain dopamine levels. wikipedia.org This profile distinguishes it from many other substituted amphetamines that are potent dopamine releasers.
Other Monoamine System Engagements
Beyond its role as a serotonin and norepinephrine releaser, this compound also functions as a potent monoamine oxidase A (MAO-A) inhibitor. wikipedia.org Its IC₅₀ value for MAO-A inhibition has been reported as 1,700 nM. wikipedia.org This inhibition of MAO-A, an enzyme responsible for the breakdown of monoamine neurotransmitters, can further potentiate the effects of the released serotonin and norepinephrine by reducing their metabolic degradation. This dual action as a releasing agent and a MAO inhibitor contributes to its complex pharmacological profile.
Receptor Binding and Agonism Studies
Serotonin 5-HT2A Receptor Affinity and Efficacy
Despite its significant impact on the serotonin system, preclinical data indicate that this compound has a low affinity for the serotonin 5-HT2A receptor. wikipedia.org The 5-HT2A receptor is a key target for many psychedelic phenethylamines, and its activation is associated with their hallucinogenic effects. nih.gov However, for PMMA, the binding affinity (Ki) for the 5-HT2A receptor has been reported to be 13,600 nM. wikipedia.org This low affinity suggests that direct agonism at this receptor is not a primary mechanism of action for this compound. Consistent with its low affinity, specific data on its functional efficacy (EC₅₀) as a 5-HT2A receptor agonist are not prominently reported in the scientific literature, further suggesting that its primary pharmacological effects are not mediated by direct activation of this receptor.
In Vitro Pharmacological Assays
In vitro assays are fundamental in preclinical research for determining how a chemical compound interacts with specific biological targets at the molecular and cellular levels. These laboratory-based tests are conducted in a controlled environment outside of a living organism, utilizing isolated proteins, cells, or tissues. They provide critical initial data on a compound's binding affinity, potency, and efficacy at its receptor targets.
Receptor binding assays are designed to measure the affinity of a ligand—in this case, this compound—for a specific receptor. These experiments typically use a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at various concentrations to compete with the radioligand for the binding sites on receptor-expressing membranes. The primary data generated is the inhibition constant (Ki), which indicates the concentration of the test compound required to displace 50% of the radiolabeled ligand, thereby quantifying its binding affinity. A lower Ki value signifies a higher binding affinity.
While this methodology is standard for characterizing novel psychoactive compounds, specific Ki values for this compound at key neurotransmitter receptors, such as serotonin subtypes, are not available in the reviewed scientific literature. For context, related phenethylamine (B48288) compounds are often evaluated for their affinity at serotonin 5-HT₂ₐ, 5-HT₂ᵦ, and 5-HT₂꜀ receptors to understand their potential pharmacological profile.
Table 3.3.1. Receptor Binding Affinity Data
| Compound | Receptor | Ki (nM) |
|---|
As of the latest literature review, specific receptor binding affinity data for this compound has not been published.
Following the determination of binding affinity, cell-based functional assays are employed to assess the biological consequence of the ligand-receptor interaction. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). A common technique for serotonin receptors like the 5-HT₂ₐ subtype is to measure the production of intracellular second messengers, such as inositol (B14025) phosphates (IP) or the mobilization of intracellular calcium (Ca²⁺), in cells engineered to express the receptor.
The results from these assays are typically expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of its maximum effect, and the intrinsic activity (Eₘₐₓ), which represents the maximum effect relative to a known full agonist. Despite the availability of these techniques, specific EC₅₀ and intrinsic activity values for this compound have not been reported in the available scientific literature.
Table 3.3.2. Functional Activity Data
| Compound | Assay Type | Receptor | EC₅₀ (nM) | Intrinsic Activity (%) |
|---|
Functional activity data for this compound from cell-based assays are not available in the reviewed scientific literature.
In Vivo Preclinical Behavioral Models for Receptor System Probing
In vivo studies in animal models are crucial for examining how a compound's molecular interactions translate into complex physiological and behavioral effects within a living system. These models help to probe the function of specific neurotransmitter systems and predict potential psychoactive effects in humans.
For compounds structurally related to phenethylamines that are known to interact with the serotonin system, rodent models are standard for investigating neurotransmitter system activity. A widely used and highly specific model for assessing 5-HT₂ₐ receptor activation is the head-twitch response (HTR) in mice or rats. This model is employed because the activation of 5-HT₂ₐ receptors in the brain reliably induces a rapid, side-to-side rotational head movement. The HTR is considered a behavioral proxy for the potential hallucinogenic activity of a substance in humans.
The primary behavioral readout in the HTR model is the frequency of head twitches observed over a specific period following the administration of a compound. This quantifiable response allows researchers to establish a dose-response relationship and determine the potency of a compound in activating the 5-HT₂ₐ receptor in vivo. The results are often compared to those of known 5-HT₂ₐ agonists.
Although this is a standard and well-validated procedure, studies detailing the administration of this compound in the head-twitch response model have not been published. Therefore, its capacity to modulate the 5-HT₂ₐ receptor system in a living organism remains uncharacterized in the scientific literature.
Table 3.4.2. In Vivo Behavioral Readout Data
| Compound | Animal Model | Behavioral Readout | Effect |
|---|
No published studies were found that investigated the in vivo behavioral effects of this compound.
Structure Activity Relationships Sar of Ethoxyphenyl N Methylethanamine Derivatives
Influence of the Ethoxy Group on Pharmacodynamic Properties
The substitution at the para-position (4-position) of the phenyl ring is a critical determinant of a phenethylamine's pharmacodynamic properties, particularly its affinity and selectivity for various monoamine transporters and receptors. The presence of an alkoxy group, such as the ethoxy group in 1-(4-ethoxyphenyl)-N-methylethanamine, significantly modulates these interactions compared to an unsubstituted or differently substituted compound.
Research on a series of 4-alkoxy-substituted phenethylamines and amphetamines has shown that increasing the size and lipophilicity of the 4-alkoxy substituent generally enhances binding affinities at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govresearchgate.netfrontiersin.org For instance, extending the carbon chain from a methoxy (B1213986) to an ethoxy group tends to increase this affinity. researchgate.net This is consistent with the broader principle that for many phenethylamines, larger, more lipophilic groups at the 4-position can increase binding, although this can sometimes transition the compound from an agonist to an antagonist. nih.gov
Conversely, studies on dopamine (B1211576) transporter (DAT) inhibition suggest that the presence of a methoxy group, a close analogue to the ethoxy group, can result in very weak or negligible inhibitory activity. biomolther.org This indicates that while the ethoxy group may enhance serotonergic receptor affinity, it may not confer potent activity at the dopamine transporter when compared to other types of substituents. The metabolism of these compounds is also relevant; 4-methoxylated amphetamines are known to be efficiently O-demethylated by the enzyme CYP2D6, which would convert them into their corresponding phenolic metabolites, altering their pharmacodynamic profile. nih.gov
Impact of N-Methyl Substitution on Receptor Binding and Selectivity
The substitution on the nitrogen atom of the ethylamine (B1201723) side chain profoundly affects the compound's interaction with monoamine transporters, influencing whether it acts as a substrate (releaser) or an inhibitor (blocker). For this compound, the N-methyl group is crucial for its activity profile.
Studies on the closely related 4-methylamphetamine (4-MA) series provide direct insight into the role of N-alkylation. nih.gov N-methylation, as seen in N-methyl-4-methylamphetamine, results in a potent and efficacious substrate-type releaser at the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). nih.govnih.gov However, systematically increasing the length of the N-alkyl chain from methyl to ethyl, propyl, and butyl leads to a stepwise decrease in potency at all three transporters. nih.gov Specifically, the N-methyl analogue acts as a potent releaser at DAT, evoking transporter-mediated effects, whereas the N-ethyl, N-propyl, and N-butyl analogues lose this substrate activity at DAT and NET, transitioning towards being weaker inhibitors. nih.govnih.gov All N-alkylated analogues in that study retained some substrate activity at SERT, although potency also decreased with chain length. nih.gov
This demonstrates that the N-methyl group is optimal for conferring potent, well-balanced substrate activity at monoamine transporters. Replacing the methyl group with a simple hydrogen (to form the primary amine 4-ethoxyamphetamine) or a larger alkyl group would significantly alter the compound's selectivity and mechanism of action, likely reducing its efficacy as a dopamine and norepinephrine releaser. nih.gov
Stereochemistry and Enantiomeric Activity Considerations
Like other amphetamines, this compound possesses a chiral center at the alpha-carbon of the side chain, meaning it exists as two distinct enantiomers: (S)-(+) and (R)-(-). Stereochemistry is a critical factor in the pharmacology of amphetamines, with enantiomers often displaying significant differences in potency and activity. uni-mainz.de
For amphetamine and methamphetamine, the (S)-enantiomer is generally the more potent central nervous system stimulant. uni-mainz.de This principle extends to their substituted analogues. Research on the individual optical isomers of N-alkylated 4-methylamphetamines confirmed this stereoselectivity. The (S)-(+)-enantiomer of N-methyl-4-methylamphetamine was found to be a significantly more potent and efficacious releaser at DAT, NET, and SERT than its corresponding (R)-(-)-enantiomer. nih.gov The higher abuse potential observed for the (S)-isomer was directly correlated with its greater activity at DAT. nih.gov
The stereoselectivity can be highly specific to the transporter. For example, studies with other phenylethylamines have shown that while NET and DAT may preferentially transport the (S)-enantiomer of one compound, SERT may prefer the (R)-enantiomer. nih.gov For this compound, it is expected that the (S)-enantiomer would be substantially more active as a monoamine releaser, particularly at the dopamine and norepinephrine transporters, compared to the (R)-enantiomer.
Comparative SAR Studies with Related Phenethylamine (B48288) Analogues
Comparison with 4-Methoxy and 4-Methyl Analogues : Replacing the 4-ethoxy group with a 4-methoxy group (forming 4-methoxy-N-methylamphetamine, or PMMA) would likely result in similar, though potentially less potent, activity at serotonin receptors, given that affinity often increases with the size of the 4-alkoxy group. nih.gov The 4-methyl analogue (4-methylmethamphetamine) is a potent monoamine releaser, suggesting that small, lipophilic para-substituents confer this activity profile. wikipedia.org
Comparison with N-H and N-Ethyl Analogues : Removing the N-methyl group to form the primary amine 4-ethoxyamphetamine would be expected to alter selectivity. In some phenethylamine series, primary amines show higher affinity for the trace amine-associated receptor 1 (TAAR1) compared to their N-methylated counterparts. nih.gov Lengthening the N-alkyl chain to an N-ethyl group would be predicted to decrease potency and substrate efficacy at DAT and NET while retaining some activity at SERT. nih.gov
Comparison with Amphetamine and Methamphetamine : Compared to its non-para-substituted parent, methamphetamine, the addition of the 4-ethoxy group likely increases serotonergic activity. Unsubstituted methamphetamine is primarily a potent dopamine and norepinephrine releaser. The addition of a group at the 4-position, such as a methyl or methoxy group, tends to increase the ratio of serotonin to dopamine activity. wikipedia.org
Comparison with Phenethylamine (non-alpha-methylated) Analogues : Removal of the alpha-methyl group would produce 2-(4-ethoxyphenyl)-N-methylethylamine. The alpha-methyl group generally confers higher stimulant potency and provides resistance to metabolism by monoamine oxidase (MAO). wikipedia.org Therefore, the phenethylamine analogue would be expected to have a shorter duration of action and potentially a different selectivity profile.
Interactive Table: Comparative Structure-Activity Relationships of Phenethylamine Analogues Click on the headers to sort the data and explore how different structural modifications influence activity at key monoamine transporters.
| Compound | Para (4) Substituent | α-Methyl | N-Substituent | Primary Transporter Activity (Inferred) | Key SAR Insight |
|---|---|---|---|---|---|
| This compound | -OCH2CH3 | Yes | -CH3 | SERT > DAT/NET Releaser | Reference compound. Para-alkoxy group enhances SERT activity. |
| Methamphetamine | -H | Yes | -CH3 | DAT/NET > SERT Releaser | Shows the effect of removing the para-substituent. |
| 4-Methoxyamphetamine (PMA) | -OCH3 | Yes | -H | SERT > DAT/NET Releaser | Shows effect of smaller alkoxy group and primary amine. |
| 4-Methylamphetamine (4-MA) | -CH3 | Yes | -H | Balanced DAT/NET/SERT Releaser | Shows effect of a non-alkoxy lipophilic group. wikipedia.org |
| N-Ethyl-4-methylamphetamine | -CH3 | Yes | -CH2CH3 | SERT Releaser / DAT Inhibitor | Shows reduced DAT/NET substrate activity with longer N-alkyl chain. nih.gov |
| 2,5-dimethoxy-4-ethoxyamphetamine | -OCH2CH3 (+ 2,5-OCH3) | Yes | -H | 5-HT2A/2C Agonist | Additional methoxy groups shift activity towards psychedelic receptors. nih.gov |
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools to rationalize and predict the structure-activity relationships of molecules like this compound at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein, such as a monoamine transporter. biomolther.org For phenethylamine derivatives, docking simulations are often performed with models of the human dopamine transporter (hDAT) or serotonin transporter (SERT).
Docking studies of similar inhibitors within the hDAT binding site have revealed key interactions. The binding pocket is typically located within a region formed by transmembrane helices 1, 3, 6, and 8. biomolther.org A critical interaction for many phenethylamines is the formation of a hydrogen bond or salt bridge between the protonated amine of the ligand and the side chain of a key acidic residue, such as aspartic acid 79 (Asp79) in hDAT. biomolther.org The phenyl ring of the ligand settles into a hydrophobic pocket, and the specific orientation and affinity are influenced by substituents.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the intrinsic electronic and conformational properties of a molecule. daneshyari.com These properties are fundamental to its interaction with a biological receptor.
For phenethylamines, a key conformational feature is the rotation around the bond between the alpha- and beta-carbons of the side chain, leading to different spatial arrangements of the amine group relative to the phenyl ring (e.g., gauche vs. anti conformers). Quantum chemical calculations can determine the relative energies and stability of these conformers. daneshyari.com The physiological activity of phenethylamines is often dependent on their ability to adopt a specific, low-energy conformation that is complementary to the receptor's binding site.
These calculations also reveal electronic properties such as:
Molecular Electrostatic Potential (MEP): This maps the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The ethoxy group's oxygen atoms create a region of negative potential, while the protonated amine is a site of strong positive potential, both of which are crucial for guiding interactions with receptor residues.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons, which can be important in charge-transfer interactions within the binding site.
By calculating these properties for a series of derivatives and correlating them with experimental binding data, a quantitative structure-activity relationship (QSAR) model can be developed. This allows for the rational design of new compounds with potentially enhanced potency or selectivity. daneshyari.com
Metabolic Pathways and Biotransformation Studies Preclinical Focus
In Vitro Metabolic Fate in Subcellular Fractions (e.g., Liver Microsomes)
In vitro models using subcellular fractions, such as liver microsomes, are standard tools for elucidating metabolic pathways. frontiersin.org These preparations contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. mdpi.com
Based on studies of the analogous compound PMMA in human liver microsomes (HLMs), the metabolism of 1-(4-ethoxyphenyl)-N-methylethanamine is expected to proceed via several key oxidative pathways. nih.govresearchgate.net The primary reactions are O-dealkylation and N-demethylation, with other minor oxidative modifications also possible.
The principal predicted Phase I metabolic reactions are:
O-de-ethylation: This is the metabolic cleavage of the ether bond of the ethoxy group. For the analogous compound PMMA, O-demethylation is a primary metabolic route, yielding 4-hydroxymethamphetamine (pholedrine). nih.govresearchgate.netresearchgate.net Therefore, the O-de-ethylation of this compound would produce 4-hydroxy-N-methylethanamine .
N-demethylation: This reaction involves the removal of the methyl group from the amine. Studies on PMMA consistently identify the N-demethylated metabolite, para-methoxyamphetamine (PMA), as a major product. nih.govresearchgate.net Consequently, the N-demethylation of the target compound is predicted to form 1-(4-ethoxyphenyl)ethanamine .
Further Oxidation: Minor metabolites can be formed through additional oxidative processes. For PMMA, these include 4-hydroxyamphetamine (OH-A) and dihydroxymethamphetamine (di-OH-MA). nih.govresearchgate.net This suggests that the primary metabolites of this compound could undergo subsequent reactions, such as N-demethylation of the O-de-ethylated product to yield 4-hydroxyethanamine , or aromatic hydroxylation at a position adjacent to the ethoxy group.
| Parent Compound | Metabolic Reaction | Predicted Phase I Metabolite | Analogous Reaction (PMMA) | Reference |
|---|---|---|---|---|
| This compound | O-de-ethylation | 4-hydroxy-N-methylethanamine | O-demethylation to 4-hydroxymethamphetamine (OH-MA) | nih.govresearchgate.netresearchgate.net |
| N-demethylation | 1-(4-ethoxyphenyl)ethanamine | N-demethylation to para-methoxyamphetamine (PMA) | nih.govresearchgate.net | |
| Sequential O-de-ethylation and N-demethylation | 4-hydroxyethanamine | Formation of 4-hydroxyamphetamine (OH-A) | nih.govresearchgate.net |
Phase II metabolism involves the conjugation of Phase I metabolites to enhance their hydrophilicity and facilitate elimination. eawag.ch The hydroxylated metabolites produced during Phase I are prime substrates for conjugation reactions. For phenethylamine (B48288) derivatives, the most common Phase II reactions are glucuronidation and sulfation. researchgate.net It is therefore anticipated that the primary hydroxylated metabolite, 4-hydroxy-N-methylethanamine, would undergo conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
In Vivo Metabolic Profiling in Animal Models
In vivo studies in animal models provide insight into the complete metabolic profile of a compound within a whole organism. Studies on PMMA in rats have confirmed the metabolic pathways identified in vitro. researchgate.net Following subcutaneous administration of PMMA to rats, the parent compound and its metabolites were detected in plasma, brain, and lung tissue. researchgate.net
The key findings from these in vivo studies on PMMA, which can be extrapolated to this compound, include:
The major metabolites identified were the N-desmethylated product (PMA) and hydroxylated products. researchgate.net
A kinetic analysis in rats showed that the maximum plasma concentration of PMMA was reached 30 minutes after dosing, while its metabolites appeared later, indicating a parent-to-metabolite conversion process. researchgate.net
The parent compound and its N-demethylated metabolite showed significant penetration of the blood-brain barrier. researchgate.net
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms, Monoamine Oxidases)
The biotransformation of phenethylamines is predominantly mediated by the Cytochrome P450 (CYP) enzyme system for Phase I reactions. mdpi.comresearchgate.net
Cytochrome P450 Isoforms: Research on PMMA has demonstrated that its metabolism is significantly influenced by the polymorphic CYP2D6 enzyme. nih.govresearchgate.netresearchgate.net CYP2D6 is primarily responsible for the O-demethylation reaction that produces the main hydroxylated metabolite. researchgate.netresearchgate.net Studies using human liver microsomes from individuals with different CYP2D6 genetic profiles (poor, average, and ultrarapid metabolizers) confirmed that the rate of PMMA metabolism is heavily dependent on CYP2D6 activity. nih.govresearchgate.net It is highly probable that the analogous O-de-ethylation of this compound is also primarily catalyzed by CYP2D6. Other isoforms, such as CYP1A2 and CYP2C19, may play minor roles. nih.gov
Monoamine Oxidases (MAO): Some phenethylamine derivatives are known to interact with monoamine oxidases. Specifically, the related compound PMA has been shown to be a potent reversible inhibitor of MAO-A. wikipedia.orgwikipedia.org This suggests that this compound or its metabolites could potentially interact with and inhibit MAO enzymes, which are crucial for the metabolism of neurotransmitters.
Comparative Metabolic Studies of Related Phenethylamine Derivatives
The metabolic fate of this compound can be understood within the broader context of other substituted phenethylamines. While they share a common structural core, substitutions on the phenyl ring and the amine group lead to distinct metabolic profiles.
| Compound | Primary Metabolic Pathways | Key Enzymes Involved | Reference |
|---|---|---|---|
| This compound (Predicted) | O-de-ethylation, N-demethylation | CYP2D6 (predicted) | nih.govresearchgate.netresearchgate.net |
| Amphetamine | Aromatic hydroxylation, Oxidative deamination | CYP2D6 | researchgate.netdrugbank.com |
| para-Methoxymethamphetamine (PMMA) | O-demethylation, N-demethylation | CYP2D6 | nih.govresearchgate.netresearchgate.net |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Demethylenation (cleavage of the dioxole ring), N-demethylation | CYP2D6, CYP3A4 | nih.gov |
This comparison highlights that while N-demethylation is a common pathway for N-methylated phenethylamines, the modifications on the phenyl ring are critical determinants of the primary metabolic route. For amphetamine, the unsubstituted ring allows for direct aromatic hydroxylation. researchgate.net For MDMA, the methylenedioxy bridge is the primary site of attack. nih.gov For both PMMA and, by extension, this compound, the alkoxy group is the preferred site for Phase I metabolism, specifically via O-dealkylation catalyzed by CYP2D6. researchgate.netresearchgate.net
Analytical Chemistry Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating 1-(4-ethoxyphenyl)-N-methylethanamine from related substances, isomers, and matrix components. The choice of technique depends on the sample matrix and the analytical objective, such as quantification or impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.
In the analysis of ethoxyphenethylamines, GC-MS provides crucial information for identification based on retention time and mass spectrum. oup.comoup.comojp.gov The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns. The primary cleavage, known as alpha-cleavage, occurs at the C-C bond adjacent to the nitrogen atom, yielding a prominent imine fragment. For N-methylated phenethylamines, this typically results in a base peak at m/z 58. oup.com Another significant fragmentation pathway involves the cleavage of the benzylic bond, which for 4-ethoxy-substituted phenethylamines produces an ethoxybenzyl cation at m/z 135 and a characteristic ion at m/z 107, which helps distinguish them from isobaric methylenedioxy analogues. oup.comoup.com
To enhance volatility and improve chromatographic peak shape, and to differentiate between isomers, derivatization is often employed. oup.com Acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) react with the secondary amine to form stable derivatives with distinct mass spectra, allowing for more definitive identification. oup.comoup.comojp.gov
Table 1: Characteristic GC-MS Data for this compound
| Analytical Parameter | Description | Typical Value/Finding | Citation |
|---|---|---|---|
| Molecular Ion (M+) | The mass-to-charge ratio of the intact molecule. | m/z 179 | uni.lu |
| Alpha-Cleavage Fragment | Resulting from the cleavage of the bond alpha to the amine. | m/z 58 | oup.com |
| Benzylic Fragments | Resulting from cleavage at the benzylic position. | m/z 135, m/z 107 | oup.comoup.com |
| Stationary Phase | The column used for chromatographic separation. | Non-polar phases (e.g., 5% phenylmethylpolysiloxane) | oup.comojp.gov |
| Derivatization | Chemical modification to improve analysis. | PFPA, HFBA | oup.comojp.gov |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HR-MS) is a highly sensitive and specific method for analyzing phenethylamines, including those that are non-volatile or thermally labile. fda.gov.tw This technique separates compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer.
For the analysis of this compound, reversed-phase chromatography is typically used. fda.gov.twnih.gov A common column choice is a Phenyl-Hexyl stationary phase, which provides favorable interactions for aromatic compounds. fda.gov.twnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. fda.gov.twnih.gov
In LC-MS/MS, detection is commonly performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. fda.gov.twnih.gov This involves selecting the protonated molecular ion ([M+H]⁺, m/z 180.1) as the precursor ion, fragmenting it in a collision cell, and monitoring for specific product ions. High-resolution mass spectrometry can provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition. rug.nl
Table 2: Typical LC-MS/MS Parameters for Phenethylamine (B48288) Analysis
| Parameter | Description | Example Condition | Citation |
|---|---|---|---|
| Column | Stationary phase for separation. | Phenyl-Hexyl (e.g., 10 cm x 2.1 mm, 1.7 µm) | fda.gov.twnih.gov |
| Mobile Phase A | Aqueous component of the eluent. | 0.1% Formic acid in water with 5 mM ammonium acetate | fda.gov.twnih.gov |
| Mobile Phase B | Organic component of the eluent. | 0.1% Formic acid in methanol | fda.gov.twnih.gov |
| Ionization Mode | Method for creating ions. | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| Precursor Ion ([M+H]⁺) | Mass of the protonated molecule selected for fragmentation. | m/z 180.1 | uni.lu |
| Detection Mode | Mass spectrometry scan type. | Multiple Reaction Monitoring (MRM) | fda.gov.twnih.gov |
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used technique for the quantification of phenethylamines. nih.gov The method's suitability depends on the presence of a chromophore in the molecule, which the phenyl ring in this compound provides.
The separation is typically achieved using a reversed-phase column, such as a C18 or a specialized column like Primesep, which can operate in a mixed-mode mechanism (reversed-phase and ion-exchange) suitable for basic compounds. sielc.comsielc.com The mobile phase composition is critical for achieving good separation and is usually a buffered mixture of water and acetonitrile or methanol. phenomenex.commoravek.comalwsci.com For chiral separations, to distinguish between enantiomers, a chiral stationary phase (e.g., protein-based) can be employed. nih.govgoogle.com Detection is often performed at a wavelength around 210 nm or 264 nm, where the aromatic ring absorbs UV light. sielc.comgoogle.com
Table 3: Common HPLC Conditions for Phenethylamine Analysis
| Parameter | Description | Example Condition | Citation |
|---|---|---|---|
| Column Type | Type of stationary phase. | Reversed-Phase C18 or Mixed-Mode | nih.govsielc.comsielc.com |
| Mobile Phase | Solvents used for elution. | Acetonitrile/Water with acid (e.g., perchloric, phosphoric) | sielc.comgoogle.com |
| Detection | Method of detecting the compound post-separation. | UV at ~210 nm | google.com |
| Flow Rate | Speed of mobile phase through the column. | 1.0 mL/min | sielc.com |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of this compound and assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity of atoms can be determined.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The ethoxy group protons would appear as a triplet (for the -CH₃) around 1.4 ppm and a quartet (for the -OCH₂-) around 4.0 ppm. The aromatic protons on the para-substituted benzene (B151609) ring would typically show up as two distinct doublets in the region of 6.8-7.3 ppm. youtube.comlibretexts.org The protons of the ethylamine (B1201723) chain and the N-methyl group would resonate in the aliphatic region of the spectrum (typically 1.0-3.5 ppm). maps.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the ethoxy carbons, the aromatic carbons (with the carbon attached to the oxygen appearing most downfield), and the carbons of the N-methylethanamine side chain. nih.gov
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Environment | Predicted Chemical Shift (ppm) | Multiplicity | Citation |
|---|---|---|---|---|
| -O-CH₂-CH₃ | Ethoxy methyl | ~1.4 | Triplet | youtube.com |
| -O-CH₂-CH₃ | Ethoxy methylene | ~4.0 | Quartet | youtube.com |
| Ar-H | Aromatic protons | ~6.8 - 7.3 | Doublets | libretexts.org |
| -CH(Ar)- | Methine proton | ~2.7 - 3.2 | Multiplet | maps.org |
| -CH₂-N- | Methylene protons | ~2.4 - 2.9 | Multiplet | maps.org |
| N-CH₃ | N-methyl protons | ~2.4 | Singlet/Doublet | maps.org |
| N-H | Amine proton | Variable | Broad singlet | docbrown.info |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands. The presence of the secondary amine is indicated by an N-H stretching vibration, which typically appears as a moderate, sharp band in the 3300-3500 cm⁻¹ region. docbrown.info The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹. vscht.cz The C-O-C stretching of the ether linkage would produce a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. vscht.cz The region from 900-675 cm⁻¹ can show C-H out-of-plane bending that is characteristic of the para-substitution pattern on the benzene ring. vscht.cz
Table 5: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Citation |
|---|---|---|---|
| N-H (sec-Amine) | Stretch | 3300 - 3500 (moderate, sharp) | docbrown.info |
| C-H (Aromatic) | Stretch | > 3000 | vscht.cz |
| C-H (Aliphatic) | Stretch | < 3000 | vscht.cz |
| C=C (Aromatic) | Stretch | 1400 - 1600 | vscht.cz |
| C-O (Ether) | Asymmetric Stretch | ~1250 | vscht.cz |
| C-N (Amine) | Stretch | 1020 - 1250 | docbrown.info |
Research Applications and Future Directions
Utility as a Precursor in Medicinal Chemistry Research
The structure of 1-(4-ethoxyphenyl)-N-methylethanamine is well-suited for chemical modification, positioning it as a versatile precursor or scaffold in medicinal chemistry. The phenyl ring, the ethoxy group, and the N-methyl ethanamine side chain all offer sites for synthetic alteration, allowing for the systematic development of new molecules with tailored properties for research purposes.
A primary application of a scaffold like this compound is in the creation of specialized molecular probes to investigate biological systems. By attaching reporter groups, such as fluorescent tags, to the core structure, researchers can design tools to visualize and study molecular interactions. For example, in a manner analogous to the development of fluorescent probes for the chemokine receptor CCR5, where analogs of the drug TAK-779 were synthesized with attached fluorescent moieties, the this compound structure could be similarly modified. nih.gov Such a strategy would involve synthetic steps to conjugate a fluorophore to the molecule while aiming to retain its core binding characteristics, enabling the study of its localization in cells. nih.gov
Furthermore, this compound can serve as a starting fragment for the synthesis of more complex molecules designed as probes for specific receptor systems. Research into probes for narcotic receptors, for instance, has involved intricate multi-step syntheses to create rigid N-substituted morphan structures. nih.gov These syntheses often require careful chemical strategies, such as the use of protecting groups to prevent unwanted side reactions like anchimeric assistance from a nitrogen atom during the construction of new ring systems. nih.gov The phenethylamine (B48288) backbone of this compound provides a logical starting point for building such complex and sterically defined molecules for receptor mapping and pharmacological characterization.
The systematic modification of a parent compound to map its structure-activity relationship (SAR) is a cornerstone of medicinal chemistry. This compound is an ideal candidate for such exploratory research. Derivatives can be synthesized to probe how changes in its structure affect its interaction with biological targets. These studies are not aimed at developing a drug, but at understanding the molecular features required for a specific biological effect, which can guide future research.
Potential modifications could include altering the N-alkyl substituent, modifying the length of the ethylamine (B1201723) chain, or substituting various positions on the phenyl ring. The goal would be to create a small library of related compounds, which could then be used in research assays to modulate specific biological targets, such as enzymes or receptors, and understand their function.
Table 1: Potential Derivatization Strategies for Research Probes This table outlines hypothetical modifications to the this compound scaffold for research purposes, based on common medicinal chemistry strategies.
| Modification Site | Potential Modification | Research Rationale |
|---|---|---|
| N-Alkyl Group | Replacement of methyl with larger alkyls (ethyl, propyl) or cyclic groups | To investigate how steric bulk at the nitrogen atom affects binding affinity and selectivity for a biological target. |
| Ethoxy Group | Replacement with other alkoxy groups (methoxy, propoxy) or bioisosteres (e.g., trifluoromethoxy) | To probe the role of lipophilicity and electronic properties of the para-substituent in molecular interactions. |
| Phenyl Ring | Introduction of additional substituents (e.g., halogens, hydroxyl groups) | To explore how changes in the electronic landscape of the aromatic ring influence binding and function. |
| Scaffold | Attachment of a reactive group (e.g., an electrophile) or a reporter tag (e.g., a fluorophore, biotin) | To create chemical probes for target identification in proteomics or for use in fluorescence-based assays. nih.govresearchgate.net |
Applications in Chemical Biology and Proteomics Research
In the fields of chemical biology and proteomics, small molecules are used as tools to perturb and study complex biological systems. researchgate.net A compound like this compound, particularly when derivatized, could be employed as a chemical probe to investigate the proteome.
A key technique in this area is activity-based protein profiling (ABPP), which uses reactive chemical probes to map the functional state of enzymes in complex biological samples. researchgate.net By synthesizing a derivative of this compound that incorporates a mild electrophile, researchers could potentially use it to covalently label its protein binding partners in a cell lysate or living cells. Subsequent proteomic analysis using mass spectrometry would then allow for the identification of these protein targets. This approach provides a powerful method for "target deconvolution"—the process of identifying the specific molecular targets responsible for a compound's biological effects, which is a critical step in fundamental chemical biology research. researchgate.net
Theoretical and Computational Modeling Applications for Compound Design
Computational chemistry offers a powerful, resource-efficient way to explore the potential of a chemical structure before committing to laboratory synthesis. mdpi.comnih.gov The known structure of this compound can be used as an input for various computational modeling studies.
Computer-Aided Drug Design (CADD) techniques can be used to filter large virtual libraries of compounds or to guide the optimization of a lead structure. nih.gov The this compound scaffold could be used to build a virtual library of derivatives. This library could then be screened in silico against the crystal structures or homology models of known protein targets to predict binding affinity and pose. nih.gov
Furthermore, software like Avogadro can be used for molecular design and energy minimization calculations. mdpi.com Before more advanced modeling, the 3D structure of this compound would be subjected to geometry optimization using force fields like the General Amber Force Field (GAFF), which is parameterized for organic molecules, to find its lowest energy conformation. mdpi.com This optimized structure is a critical starting point for more complex simulations, such as molecular docking, which predicts how the compound might fit into the binding site of a protein.
Table 2: Computational Tools and Their Application to this compound Research
| Computational Tool/Technique | Specific Application | Research Goal | Reference |
|---|---|---|---|
| Molecular Modeling Software (e.g., Avogadro) | Geometry optimization and energy minimization. | To determine the most stable 3D conformation of the molecule for use in further studies. | mdpi.com |
| Virtual High-Throughput Screening (vHTS) | Screening a virtual library of derivatives against a protein target database. | To identify potential biological targets and prioritize derivatives for synthesis. | nih.gov |
| Molecular Docking | Predicting the binding mode and affinity of the compound within a protein's active site. | To generate hypotheses about the molecular basis of interaction with a potential target. | nih.gov |
| Comparative Modeling | Building a 3D model of a target protein that lacks an experimental structure. | To create a structural model for use in docking studies when no crystal structure is available. | nih.gov |
Gaps in Current Academic Knowledge and Future Research Avenues
Despite its potential as a research tool, there is a significant gap in the publicly available academic literature specifically detailing the biological activity and molecular targets of this compound. The majority of available data relates to its chemical properties or to related methoxy-analogs. alfa-chemistry.comcymitquimica.com
Future research avenues should focus on bridging this gap:
Empirical Target Identification: The most pressing need is to move beyond theoretical models and identify the compound's actual biological targets. This could be achieved by applying the chemical proteomics strategies discussed, such as synthesizing a reactive probe for ABPP to pull down and identify binding partners from cell models. researchgate.net
Synthesis and Pharmacological Profiling of Derivatives: A systematic synthesis and screening of the derivatives proposed in section 7.1.2 is needed. Testing this focused library of compounds in a broad panel of receptor binding and enzyme inhibition assays would provide the first comprehensive look at its structure-activity relationship and potential for development into a selective research tool.
Validation of Computational Models: Any targets or interactions predicted by the computational models described in section 7.3 must be validated through experimental assays. A positive result would not only confirm the specific finding but also validate the computational model for use in designing further generations of research compounds.
Analog-Based Synthesis: The synthetic routes used for related compounds, such as the palladium-catalyzed hydrogenation used to produce (R)-2-(4-Methoxyphenyl)-1-methylethanamine, could be adapted to create stereospecific versions of this compound for more refined pharmacological investigation. chemicalbook.com
Q & A
Q. What are the recommended synthetic routes for 1-(4-ethoxyphenyl)-N-methylethanamine in academic laboratories?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Step 1: React 4-ethoxyphenylacetone with methylamine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to yield the target compound.
- Step 2: Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Validation: Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via GC-MS or HPLC .
Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR:
- ¹H NMR: Look for signals at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 3.45 ppm (singlet, N-CH₃), and aromatic protons at δ 6.8–7.2 ppm.
- ¹³C NMR: Confirm the ethoxy group (δ 63.5 ppm for -OCH₂CH₃) and quaternary carbons in the aromatic ring.
- IR: Key stretches include N-H (~3300 cm⁻¹) and C-O (~1250 cm⁻¹).
- Mass Spec: Molecular ion peak at m/z 179 (C₁₁H₁₇NO⁺). Cross-reference with NIST Standard Reference Data for validation .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Waste Disposal: Segregate organic waste and consult institutional guidelines for incineration or chemical treatment .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination of derivatives?
Methodological Answer:
- Refinement Tools: Use SHELXL for high-resolution refinement. Adjust parameters like ADPs (anisotropic displacement parameters) and apply TWIN commands for twinned crystals .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and validate hydrogen bonding networks .
- Example: A 2023 study resolved contradictions in a derivative’s torsion angles by refining against high-resolution synchrotron data (R₁ < 0.05) .
Q. How do hydrogen bonding patterns affect the solid-state properties of this compound?
Methodological Answer:
Q. What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with receptors (e.g., opioid or adrenergic receptors) based on structural analogs like etazene .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., cAMP inhibition).
- Example: A 2024 study predicted µ-opioid receptor binding (Ki ~50 nM) using molecular dynamics simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
